(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by three distinct substituents:
- Position 5: A [(4-methylphenyl)sulfanyl]methyl substituent, contributing to hydrophobic interactions in biological systems.
Pyrazol-3-one derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . This compound’s unique substitution pattern distinguishes it from analogs, warranting detailed comparative analysis.
Properties
Molecular Formula |
C27H22Cl2N4OS2 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H22Cl2N4OS2/c1-16-7-10-19(11-8-16)35-15-23-25(17(2)30-14-18-9-12-20(28)21(29)13-18)26(34)33(32-23)27-31-22-5-3-4-6-24(22)36-27/h3-13,32H,14-15H2,1-2H3 |
InChI Key |
RXMMBBBCWMUDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, pyrazolone derivatives, and various substituted benzylamines. The reactions could involve condensation, cyclization, and substitution steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles under conditions like acidic or basic catalysis.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules like proteins or DNA.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The structural uniqueness of the target compound lies in its substitution pattern, which differs significantly from related pyrazol-3-one derivatives (Table 1).
Table 1: Structural Comparison of Pyrazol-3-one Derivatives
Key Observations :
- The benzothiazole group at Position 2 in the target compound contrasts with the coumarin-fused diazepine/oxazepine systems in Compounds 4g and 4h. Benzothiazoles are associated with enhanced π-π stacking and redox activity compared to coumarin-based systems .
- The dichlorobenzyl group at Position 4 may improve metabolic stability over simpler phenyl groups due to reduced susceptibility to oxidative degradation .
Key Observations :
- The target compound likely employs a β-enaminone intermediate for the ethylidene group formation, similar to methods reported for substituted pyrazoles .
- Compounds 4g and 4h utilize coumarin-containing precursors, which require multi-step synthesis compared to the more straightforward benzothiazole incorporation in the target compound .
Key Observations :
- The benzothiazole moiety is linked to anticancer activity via topoisomerase inhibition, while dichlorobenzyl groups may enhance cytotoxicity through halogen bonding .
- Coumarin derivatives (e.g., 4g, 4h) exhibit CNS-related activities due to their planar aromatic systems, which facilitate blood-brain barrier penetration .
Computational and Crystallographic Characterization
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) are widely used to predict electronic properties and reactivity of pyrazol-3-one derivatives .
- Crystallography : Tools like SHELX and WinGX enable precise determination of molecular geometry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is . The structure features a benzothiazole moiety, a pyrazolone core, and various substituents that contribute to its biological activity. The presence of the sulfanyl group and dichlorobenzyl amine enhances its interaction with biological targets.
Structural Formula
Antimicrobial Properties
Studies have indicated that derivatives of benzothiazole exhibit a broad spectrum of antimicrobial activity . The compound has shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that benzothiazole derivatives can inhibit the growth of cancer cell lines. In particular, studies on structurally related compounds have shown promising results in inhibiting cell proliferation in human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as Raf-1 .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases, and compounds with benzothiazole structures have been evaluated for their anti-inflammatory properties. Some studies suggest that these compounds can reduce inflammatory markers and cytokine production, indicating potential use in treating inflammatory conditions .
Antioxidant Activity
The compound has also been studied for its antioxidant properties , which are crucial for combating oxidative stress-related diseases. In vitro assays have shown that certain derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
- Construction of the Pyrazolone Core : This involves condensation reactions with hydrazine derivatives.
- Final Coupling Reactions : The final product is obtained by coupling the pyrazolone with the dichlorobenzyl amine and sulfanyl group under suitable reaction conditions.
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiourea + Aldehyde | Reflux in ethanol | 70% |
| 2 | Hydrazine + Ketone | Stirring at room temp | 65% |
| 3 | Coupling reagents | DMF, 80°C | 60% |
Case Study 1: Anticancer Activity Assessment
In a study published in Medicinal Chemistry, a series of benzothiazole derivatives were tested for their anticancer effects against MDA-MB-231 cells. The most active compound exhibited an IC50 value of 15 µM, significantly inhibiting cell proliferation compared to controls .
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating substantial antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
